



Application Notes and Protocols for ATTO488-ProTx-II in Confocal Microscopy

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Compound of Interest		
Compound Name:	ATTO488-ProTx-II	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended settings for the visualization of the voltage-gated sodium channel Nav1.7 using the fluorescently labeled peptide toxin ATTO488-ProTx-II with confocal microscopy. ProTx-II is a potent and selective inhibitor of Nav1.7, a key target in pain research. The conjugation of ProTx-II with the bright and photostable fluorophore ATTO488 allows for high-resolution imaging of this ion channel on the cell surface.

I. Introduction to ATTO488-ProTx-II

ATTO488-ProTx-II is a valuable tool for studying the localization and dynamics of Nav1.7 channels in various cell types. ProTx-II, a peptide toxin isolated from the venom of the tarantula Thrixopelma pruriens, exhibits high affinity and selectivity for Nav1.7. It acts as a gating modifier, shifting the voltage-dependence of channel activation to more positive potentials, thereby inhibiting channel function. ATTO488 is a fluorescent dye with excitation and emission maxima in the blue-green region of the spectrum, making it well-suited for excitation with the common 488 nm laser line of confocal microscopes. Its high fluorescence quantum yield and photostability ensure a strong and durable signal for imaging.

II. Data Presentation

Table 1: Spectral Properties of ATTO488



Property	Value	Reference
Excitation Maximum (λex)	500 nm	
Emission Maximum (λem)	520 nm	-
Molar Extinction Coefficient	9.0 x 10 ⁴ M ⁻¹ cm ⁻¹	-
Fluorescence Quantum Yield (ηfl)	80%	_
Fluorescence Lifetime (τfl)	4.1 ns	-

Table 2: Recommended Confocal Microscopy Settings for ATTO488-ProTx-II



Parameter	Recommended Setting	Notes
Excitation Laser	Argon Ion Laser	The 488 nm line is ideal for exciting ATTO488.
Laser Power	1-5%	Start with low laser power to minimize phototoxicity and photobleaching, and adjust as needed to achieve a good signal-to-noise ratio.
Dichroic Mirror	488 nm cutoff	To separate excitation and emission light.
Emission Filter	500-550 nm bandpass	This range effectively captures the peak emission of ATTO488 while minimizing background.
Pinhole Size	1 Airy Unit (AU)	Provides a good balance between signal intensity and optical sectioning for high- resolution imaging.
Detector	Photomultiplier Tube (PMT) or Hybrid Detector (HyD)	Standard detectors for confocal microscopy.
Detector Gain/HV	600-800V (for PMT)	Adjust to obtain an optimal signal without saturating the detector. Use the Hi-Lo look-up table (LUT) to check for saturated pixels.
Scan Speed	400-800 Hz	A moderate scan speed is recommended to achieve a good signal-to-noise ratio without excessive scan times.
Image Resolution	1024 x 1024 pixels	Provides sufficient detail for most applications.
Averaging	2-4x line averaging	Improves the signal-to-noise ratio, resulting in clearer



images.

III. Experimental ProtocolsProtocol 1: Cell Culture and Preparation for Imaging

- Cell Seeding: Seed cells expressing Nav1.7 (e.g., HEK293 cells stably expressing Nav1.7, or dorsal root ganglion neurons) onto glass-bottom dishes or coverslips suitable for confocal microscopy. Culture cells to 60-80% confluency.
- Washing: Gently wash the cells twice with pre-warmed (37°C) phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
- Labeling with ATTO488-ProTx-II:
 - Prepare a working solution of ATTO488-ProTx-II in imaging buffer at a final concentration of 1-10 nM. The optimal concentration should be determined empirically for each cell type and experimental condition.
 - Incubate the cells with the ATTO488-ProTx-II solution for 15-30 minutes at room temperature or 37°C, protected from light.
- Washing: Gently wash the cells three times with imaging buffer to remove unbound ATTO488-ProTx-II.
- Imaging: Immediately proceed to confocal imaging. For live-cell imaging, maintain the cells in imaging buffer at 37°C using a stage-top incubator.

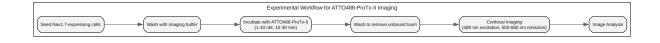
Protocol 2: Confocal Imaging of ATTO488-ProTx-II

- Microscope Setup: Turn on the confocal microscope, laser lines, and associated computer equipment. Allow the lasers to warm up according to the manufacturer's instructions.
- Locate Cells: Place the prepared sample on the microscope stage. Using brightfield or differential interference contrast (DIC) optics, locate the cells of interest.
- · Configure Imaging Parameters:



- Select the 488 nm laser for excitation.
- Set the detector to collect emission between 500 nm and 550 nm.
- · Adjust the pinhole to 1 Airy Unit.
- Image Acquisition:
 - Start with a low laser power (e.g., 1%) and a moderate detector gain.
 - Focus on the cell surface to visualize the membrane-bound ATTO488-ProTx-II.
 - Adjust the laser power and detector gain to obtain a bright, but not saturated, signal. Use the microscope's software to identify and avoid saturated pixels.
 - Acquire single optical sections or a Z-stack to visualize the three-dimensional distribution of Nav1.7 channels.
- Image Processing and Analysis: Save the acquired images. If necessary, perform
 background subtraction and adjust brightness and contrast for presentation. For quantitative
 analysis, ensure that all images are acquired and processed using identical settings.

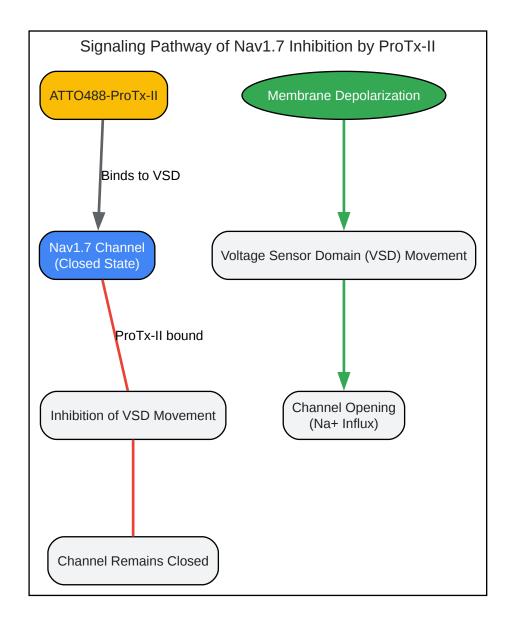
IV. Mandatory Visualizations



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Caption: Experimental workflow for labeling and imaging Nav1.7 channels.





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Caption: ProTx-II inhibits Nav1.7 by binding to the voltage sensor.

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